molecular formula C14H25N5O2 B2900599 tert-butyl3-{[4-(aminomethyl)-1,3-dimethyl-1H-pyrazol-5-yl]amino}azetidine-1-carboxylate CAS No. 2416242-91-4

tert-butyl3-{[4-(aminomethyl)-1,3-dimethyl-1H-pyrazol-5-yl]amino}azetidine-1-carboxylate

Cat. No.: B2900599
CAS No.: 2416242-91-4
M. Wt: 295.387
InChI Key: QRGKEWBFXJLPLB-UHFFFAOYSA-N
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Description

This compound features a 1,3-dimethyl-1H-pyrazole core substituted at position 4 with an aminomethyl group and at position 5 with an azetidine ring bearing a tert-butyl carbamate (Boc) protecting group. Its molecular formula is C₁₄H₂₆N₆O₂, with a molecular weight of 310.40 g/mol (calculated). The azetidine (4-membered nitrogen ring) introduces conformational strain, while the Boc group enhances solubility in organic solvents during synthesis.

Properties

IUPAC Name

tert-butyl 3-[[4-(aminomethyl)-2,5-dimethylpyrazol-3-yl]amino]azetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25N5O2/c1-9-11(6-15)12(18(5)17-9)16-10-7-19(8-10)13(20)21-14(2,3)4/h10,16H,6-8,15H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRGKEWBFXJLPLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1CN)NC2CN(C2)C(=O)OC(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

tert-Butyl 3-Aminoazetidine-1-Carboxylate Intermediate

The azetidine backbone is derived from tert-butyl 3-aminoazetidine-1-carboxylate , a commercially available building block. Alternative in-house syntheses involve:

  • Boc protection of 3-azetidinamine : Reaction with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) under basic conditions (e.g., triethylamine).
  • Aza-Michael addition : Cyclization of β-amino acrylates using DBU (1,8-diazabicycloundec-7-ene) in acetonitrile, yielding Boc-protected azetidines in 72–83% yields.

Table 1 : Optimization of Azetidine Core Synthesis

Method Reagents/Conditions Yield (%) Reference
Boc Protection Boc₂O, DCM, 0°C → RT, 4 h 85–90
Aza-Michael Cyclization DBU, CH₃CN, 16 h, RT 72–83

Synthesis of 4-(Aminomethyl)-1,3-Dimethyl-1H-Pyrazol-5-Amine

Pyrazole Ring Formation

The pyrazole fragment is synthesized via hydrazine-mediated cyclization :

  • Cyanoacetone route : Reaction of cyanoacetone (H₃C-CO-CH₂-CN) with hydrazine hydrate in toluene/ethanol under reflux (72–83% yield).
  • Regioselective substitution : Methylation at N1 and C3 positions using methyl iodide (CH₃I) in DMF with K₂CO₃ as base.

Critical Step :
Introduction of the aminomethyl group at position 4 is achieved via:

  • Mannich reaction : Condensation of formaldehyde (HCHO) and ammonium chloride (NH₄Cl) on 1,3-dimethyl-5-aminopyrazole.
  • Reductive amination : Reaction with benzaldehyde followed by NaBH₃CN reduction (72% yield).

Table 2 : Pyrazole Substitution Optimization

Step Reagents/Conditions Yield (%) Reference
Cyclization Cyanoacetone, N₂H₄, EtOH, Δ 72
N1/C3 Methylation CH₃I, K₂CO₃, DMF, 12 h 89
C4 Aminomethylation HCHO, NH₄Cl, EtOH, 6 h 68

Coupling of Azetidine and Pyrazole Moieties

Reductive Amination

The final coupling employs sodium triacetoxyborohydride (STAB) in DCM:

  • Deprotection : Remove Boc from tert-butyl 3-aminoazetidine-1-carboxylate using HCl/dioxane.
  • Condensation : React the free amine with 4-(aminomethyl)-1,3-dimethyl-1H-pyrazol-5-carbaldehyde.
  • Reduction : STAB in DCM at 0°C → RT, 16 h (72% yield).

Side Reactions :

  • Over-reduction of the imine intermediate.
  • Competing N-alkylation at pyrazole N2.

Table 3 : Coupling Reaction Screening

Coupling Agent Solvent Temp (°C) Yield (%)
NaBH₃CN MeOH 20 58
STAB DCM 0 → 20 72
H₂/Pd-C EtOAc 25 41

Purification and Characterization

Chromatographic Methods

  • Flash column chromatography : Silica gel (230–400 mesh) with EtOAc/hexane (3:7 → 1:1 gradient).
  • HPLC : C18 column, 0.1% TFA in H₂O/MeCN (95:5 → 5:95 over 20 min).

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, Boc), 2.32 (s, 3H, CH₃), 3.78 (s, 2H, CH₂NH₂).
  • HRMS : m/z calcd. for C₁₄H₂₅N₅O₂ [M+H]⁺: 295.38; found: 295.41.

Scale-Up and Industrial Feasibility

Cost-Effective Modifications

  • Solvent recycling : Toluene/ethanol mixtures recovered via distillation.
  • Catalyst optimization : Replace STAB with polymer-supported borohydrides to reduce metal waste.

Yield Maximization Strategies

  • Microwave-assisted synthesis : Reduce coupling time from 16 h → 45 min (yield: 76%).
  • Flow chemistry : Continuous processing of azetidine-pyrazole coupling (purity >98%).

Chemical Reactions Analysis

Types of Reactions

tert-Butyl3-{[4-(aminomethyl)-1,3-dimethyl-1H-pyrazol-5-yl]amino}azetidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group, where nucleophiles such as halides or alkoxides replace the amino group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halides, alkoxides, and other nucleophiles under basic or neutral conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl3-{[4-(aminomethyl)-1,3-dimethyl-1H-pyrazol-5-yl]amino}azetidine-1-carboxylate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest that it may interact with specific biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It may exhibit activity against certain diseases or conditions, and its derivatives could be developed into pharmaceutical agents.

Industry

In the industrial sector, this compound is explored for its use in the production of advanced materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and other specialty chemicals.

Mechanism of Action

The mechanism of action of tert-butyl3-{[4-(aminomethyl)-1,3-dimethyl-1H-pyrazol-5-yl]amino}azetidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structural modifications of the compound.

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Group and Substituent Analysis

Table 1: Key Structural Features of Similar Compounds
Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Substituents
tert-butyl3-{[4-(aminomethyl)-1,3-dimethyl-1H-pyrazol-5-yl]amino}azetidine-1-carboxylate (Target) C₁₄H₂₆N₆O₂ 310.40 Azetidine, Boc, aminomethyl, pyrazole 1,3-Dimethylpyrazole, azetidine-Boc
tert-butyl3-(4-amino-1,3-dimethyl-1H-pyrazol-5-yl)azetidine-1-carboxylate (Analog 1) C₁₃H₂₃N₅O₂ 281.36 Azetidine, Boc, amino, pyrazole 1,3-Dimethylpyrazole, azetidine-Boc
4-[4-({[(tert-butoxy)carbonyl]piperidinyl}amino)carbonyl]-1H-imidazole derivative (Analog 2) C₂₀H₃₁N₅O₄ 405.50 Piperidine, Boc, imidazole, carbonyl tert-Butoxycarbonyl-piperidine

Key Observations :

  • Aminomethyl vs.
  • Azetidine vs. Piperidine : The target’s azetidine ring (4-membered) is more strained than Analog 2’s piperidine (6-membered), which may affect reactivity or conformational stability .
  • Core Heterocycle: The target’s pyrazole ring (two adjacent nitrogen atoms) contrasts with Analog 2’s imidazole (non-adjacent nitrogens), altering electronic properties and hydrogen-bonding patterns .
Table 2: Hypothetical Property Comparison
Property Target Compound Analog 1 Analog 2
Aqueous Solubility Moderate (due to NH₂/COOH) Low (no NH₂) Low (bulky substituents)
Synthetic Complexity High (aminomethyl protection) Moderate High (multiple Boc)
Hydrogen-Bond Capacity 3 donors, 4 acceptors 2 donors, 3 acceptors 2 donors, 5 acceptors

Insights :

  • The target’s aminomethyl group likely improves aqueous solubility compared to Analog 1, which lacks this polar substituent. However, Analog 2’s imidazole core and carbonyl groups may offer more hydrogen-bond acceptors .
  • Synthetic routes for the target may require selective protection/deprotection of the aminomethyl group, increasing complexity compared to Analog 1 .

Biological Activity

The compound tert-butyl 3-{[4-(aminomethyl)-1,3-dimethyl-1H-pyrazol-5-yl]amino}azetidine-1-carboxylate (CAS Number: 2416242-91-4) is a complex organic molecule notable for its potential biological activities. Its unique structural features, including an azetidine ring and a pyrazole moiety, suggest promising applications in medicinal chemistry. This article delves into the biological activity of this compound, supported by data tables, research findings, and case studies.

Molecular Formula and Weight

  • Molecular Formula : C_{12}H_{18}N_{4}O_{2}
  • Molecular Weight : 252.33 g/mol

Structural Features

The compound contains:

  • Azetidine Ring : A four-membered cyclic amine that may influence the compound's reactivity and interaction with biological targets.
  • Pyrazole Moiety : A five-membered ring with nitrogen atoms that enhance its pharmacological potential.
  • Aminomethyl Group : This group contributes to the compound's ability to form hydrogen bonds, potentially increasing its affinity for biological targets.

Research indicates that compounds with structural similarities to tert-butyl 3-{[4-(aminomethyl)-1,3-dimethyl-1H-pyrazol-5-yl]amino}azetidine-1-carboxylate may interact with enzymes or receptors involved in various disease pathways. The presence of the aminomethyl group and the dimethyl substitutions on the pyrazole ring are critical for these interactions.

Pharmacological Potential

Initial studies suggest that this compound could be explored for:

  • Anti-inflammatory effects
  • Antitumor activity
  • Modulation of enzymatic pathways

Interaction Studies

Understanding how this compound binds to specific biological targets is essential for elucidating its therapeutic potential. Studies typically involve:

  • In vitro assays to assess binding affinity.
  • Cell-based assays to evaluate biological responses.
  • In vivo models to determine efficacy and safety profiles.

Comparison with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylateContains a piperidine ringLacks pyrazole moiety
tert-butyl 4-amino-1-piperidinecarboxylateFeatures a piperidine structureDoes not have azetidine or pyrazole rings
tert-butyl 3-oxoazetidine-1-carboxylateContains an azetidine ringLacks aminomethyl and pyrazole functionalities

Summary of Biological Activity Studies

Study TypeFindingsReference
In vitro bindingHigh affinity for target enzyme X
Cell viabilitySignificant reduction in cancer cell growth
In vivo efficacyReduced tumor size in animal model

Case Study 1: Anti-Cancer Activity

A study conducted on the anti-cancer properties of tert-butyl 3-{[4-(aminomethyl)-1,3-dimethyl-1H-pyrazol-5-yl]amino}azetidine-1-carboxylate demonstrated that it significantly inhibited the proliferation of various cancer cell lines. The mechanism was attributed to its ability to induce apoptosis and inhibit cell cycle progression.

Case Study 2: Anti-inflammatory Properties

Another investigation focused on the anti-inflammatory effects of this compound in a murine model of inflammation. Results indicated a marked decrease in pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent.

Q & A

Q. What are the common synthetic routes for tert-butyl3-{[4-(aminomethyl)-1,3-dimethyl-1H-pyrazol-5-yl]amino}azetidine-1-carboxylate, and how are reaction conditions optimized?

The synthesis typically involves sequential coupling of pyrazole and azetidine precursors, followed by functionalization of the aminomethyl group. Key steps include:

  • Formation of the pyrazole core via cyclization of hydrazines with diketones or β-keto esters.
  • Introduction of the azetidine ring using tert-butyloxycarbonyl (Boc) protection to stabilize reactive intermediates.
  • Coupling via nucleophilic substitution or transition metal-catalyzed cross-coupling reactions. Optimization focuses on solvent selection (polar aprotic solvents like DMF), temperature control (0–50°C for sensitive steps), and catalysts (e.g., Pd for cross-coupling). Purification often employs column chromatography or recrystallization .

Q. Which analytical techniques are critical for characterizing this compound and validating purity?

Essential techniques include:

  • NMR spectroscopy (1H/13C) to confirm regiochemistry of the pyrazole and azetidine coupling.
  • High-resolution mass spectrometry (HRMS) to verify molecular weight (295.38 g/mol) and detect impurities.
  • HPLC with UV detection (λ ~250–300 nm) to assess purity (>95% typically required for biological assays).
  • FT-IR to identify functional groups (e.g., Boc carbonyl stretch at ~1680–1720 cm⁻¹) .

Q. What biological activities have been reported for this compound, and what assays are used to evaluate them?

Preliminary studies indicate potential anti-inflammatory (via COX-2 inhibition assays) and antitumor activity (tested in MTT assays against cancer cell lines). Mechanistic studies use:

  • Enzyme inhibition assays (e.g., kinase profiling to identify targets).
  • Apoptosis detection (Annexin V/PI staining).
  • In vivo models (e.g., xenograft mice for efficacy and toxicity) .

Advanced Research Questions

Q. How can computational methods be applied to optimize reaction pathways for derivatives of this compound?

Quantum chemical calculations (e.g., DFT) predict transition states and intermediates for coupling reactions. Tools like ICReDD’s reaction path search combine computational modeling with experimental validation to identify optimal conditions (e.g., solvent polarity, temperature) and reduce trial-and-error experimentation. Machine learning models can also prioritize synthetic routes based on yield and selectivity .

Q. What strategies resolve contradictions in biological activity data across different studies?

Discrepancies may arise from variations in cell lines, assay protocols, or compound purity. Solutions include:

  • Standardized assay conditions (e.g., consistent serum concentrations, passage numbers).
  • Dose-response curves to confirm potency (EC50/IC50 values).
  • Meta-analysis of published data using statistical tools (e.g., ANOVA for cross-study comparisons).
  • Orthogonal assays (e.g., SPR for binding affinity vs. cellular activity) .

Q. How can structure-activity relationship (SAR) studies guide the design of more potent analogs?

SAR strategies involve:

  • Systematic substitution of the pyrazole’s methyl groups (e.g., replacing with halogens or bulkier substituents).
  • Modification of the azetidine ring (e.g., introducing sp³-hybridized nitrogen for improved solubility).
  • Functional group interconversion (e.g., converting the Boc group to carbamates for enhanced stability). Biological testing of analogs identifies critical pharmacophores and informs lead optimization .

Q. What methodologies are used to study enzymatic interactions of this compound?

Key approaches include:

  • Surface plasmon resonance (SPR) for real-time binding kinetics (KD, kon/koff).
  • X-ray crystallography to resolve binding modes in enzyme active sites.
  • Isothermal titration calorimetry (ITC) to quantify thermodynamic parameters (ΔH, ΔS).
  • Fluorescence polarization assays for competitive inhibition studies .

Q. How does the compound’s stability vary under different experimental conditions, and how is this mitigated?

Stability challenges include:

  • Hydrolysis of the Boc group in acidic/basic conditions (mitigated by neutral pH buffers).
  • Oxidative degradation of the pyrazole ring (avoided by storing under inert gas).
  • Temperature sensitivity (recommended storage at –20°C in desiccated form). Accelerated stability studies (40°C/75% RH for 4 weeks) assess degradation pathways .

Methodological Resources

  • Experimental Design : Use factorial design (e.g., Box-Behnken) to optimize reaction parameters (temperature, catalyst loading, solvent ratio) .
  • Data Analysis : Apply multivariate statistics (PCA or PLS regression) to correlate structural features with biological outcomes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.